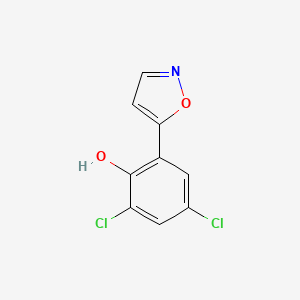

2,4-Dichloro-6-(5-isoxazolyl)phenol

描述

Significance of Phenolic and Isoxazole (B147169) Scaffolds in Medicinal and Agricultural Chemistry

Phenolic and isoxazole scaffolds are fundamental building blocks in the development of new molecules for medicinal and agricultural applications. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and form the basis for a wide array of pharmaceuticals. They are known for their antioxidant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a crucial role in molecular interactions with biological targets. nih.gov In agriculture, phenolic compounds are involved in plant growth, defense against pathogens, and can influence the quality of food products. nih.govnih.gov

Similarly, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. nih.govresearchgate.net Isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net This versatility has led to the incorporation of the isoxazole moiety into numerous marketed drugs. researchgate.net In the agricultural sector, isoxazole-based compounds have been developed as effective herbicides and fungicides, highlighting their importance in crop protection. mdpi.com

Overview of Dichlorinated Phenol (B47542) Derivatives in Biological and Environmental Contexts

Dichlorinated phenols are a class of organochlorine compounds that have been extensively studied due to their prevalence as intermediates in chemical synthesis and their environmental presence. pjoes.com They are used in the production of pesticides, herbicides, and other chemical products. nih.gov From a biological perspective, the chlorination pattern on the phenol ring significantly influences the compound's properties, including its acidity and potential toxicity. nih.gov The presence of chlorine atoms can enhance the lipophilicity of the molecule, affecting its interaction with biological membranes and enzymes. nih.gov

Environmentally, dichlorinated phenols are recognized as pollutants that can persist in various environmental compartments. nih.gov Their presence in water sources is a concern, and their degradation pathways and potential for the formation of more toxic byproducts have been the subject of considerable research. nih.gov The study of their biological and environmental impact is crucial for understanding their lifecycle and mitigating potential risks.

Historical Development of Research on Isoxazole-Substituted Phenols and Related Heterocycles

The journey to understanding compounds like 2,4-Dichloro-6-(5-isoxazolyl)phenol is built upon a rich history of research into its constituent parts. The study of phenols dates back to the 19th century, with the isolation of pure phenol in 1834 and the elucidation of its structure in 1842. nih.gov A pivotal moment in its application was Joseph Lister's use of phenol as an antiseptic in the 1860s, which revolutionized surgery. frontiersin.org

The chemistry of isoxazoles has a similarly distinguished history. The cyclic structure of an isoxazole derivative was first recognized by Ludwig Claisen in 1888. The first synthesis of the isoxazole ring is credited to Dunstan and Dymond. A significant advancement in isoxazole synthesis occurred between 1930 and 1946 through the work of Quilico, who developed methods for synthesizing the ring system from nitrile oxides.

The convergence of these two areas of research, leading to the synthesis and investigation of isoxazole-substituted phenols, represents a more recent chapter in heterocyclic chemistry. The exploration of such hybrid molecules is driven by the aim of combining the beneficial properties of both the phenolic and isoxazole scaffolds to create novel compounds with enhanced or unique activities for potential use in medicine and agriculture. The development of synthetic methodologies to create these specifically substituted compounds has been a focus of contemporary organic synthesis. nih.govresearchgate.net

Interactive Data Table: Compound Properties

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-6-(1,2-oxazol-5-yl)phenol | |

| CAS Number | 288401-44-5 | mdpi.com |

| Molecular Formula | C₉H₅Cl₂NO₂ | mdpi.com |

| Molecular Weight | 230.05 g/mol | mdpi.com |

| Melting Point | 177-180 °C | mdpi.com |

| Form | Solid | mdpi.com |

属性

IUPAC Name |

2,4-dichloro-6-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTXPEMLVWSELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C2=C(C(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425285 | |

| Record name | 2,4-Dichloro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-44-5 | |

| Record name | 2,4-Dichloro-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-(5-isoxazolyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6 5 Isoxazolyl Phenol and Its Analogs

Strategies for the Construction of the Isoxazole (B147169) Moiety

The formation of the isoxazole ring is a cornerstone of the synthesis of 2,4-dichloro-6-(5-isoxazolyl)phenol and its analogs. The two primary approaches to constructing this five-membered heterocycle are through cycloaddition reactions and the cyclization of specifically designed acyclic precursors.

Cycloaddition Reactions in Isoxazole Ring Formation

One of the most powerful and widely employed methods for isoxazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. chem-station.comyoutube.com This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. chem-station.comyoutube.com When an alkyne is used as the dipolarophile, the reaction directly yields an isoxazole ring.

The general scheme for this reaction involves the in situ generation of the nitrile oxide from an oxime precursor, typically by oxidation. For instance, an aldoxime can be oxidized using reagents like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, which is then dehydrochlorinated with a base to yield the reactive nitrile oxide. This transient species readily reacts with a terminal alkyne to produce the 3,5-disubstituted isoxazole. The regioselectivity of the cycloaddition is a critical aspect, with the electronic and steric properties of both the nitrile oxide and the alkyne influencing the orientation of the final product.

| Dipolarophile | Nitrile Oxide Precursor | Reaction Conditions | Product | Yield (%) | Reference |

| Phenylacetylene | Dibromoformaldoxime | KHCO₃ | 3-Phenyl-5-bromoisoxazole | 88 | chem-station.com |

| (R)-3-Buten-2-ol | (R)-1-Hydroxyethyl carboxaldehyde oxime | NCS, Base | (R)-3-((R)-1-Hydroxyethyl)-5-methylisoxazoline | 79 | chem-station.com |

| Terminal Alkynes | 3,5-Disubstituted-4-iodoisoxazoles | Pd(acac)₂/PPh₃ | 3,5-Disubstituted-4-alkynylisoxazoles | up to 98 | nih.gov |

Precursor Design for Isoxazole Annulation

An alternative and equally important strategy for isoxazole synthesis involves the cyclization of a linear precursor that already contains the requisite atoms for the ring system. A common and effective method is the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632).

A particularly relevant approach for the synthesis of 5-aryl isoxazoles is through the use of chalcones (α,β-unsaturated ketones) as the key precursors. nih.govresearchgate.net Chalcones can be readily synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025) derivative. derpharmachemica.com The resulting chalcone (B49325) is then reacted with hydroxylamine hydrochloride. nih.govnih.gov The reaction proceeds through the initial formation of an oxime, followed by an intramolecular Michael addition of the oxime hydroxyl group to the β-carbon of the double bond, and subsequent dehydration to yield the isoxazole ring. researchgate.net

A direct synthetic route to this compound utilizes a variation of this precursor-based approach. The synthesis commences with the acylation of 2,4-dichlorophenol (B122985) to generate a hydroxypropiophenone derivative. This intermediate undergoes cyclization with methyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860) to form a chromone (B188151) intermediate. The final step involves the conversion of this chromone to the isoxazole by reaction with hydroxylamine hydrochloride under reflux conditions, which proceeds to furnish the target compound in good purity and yield.

| Chalcone Precursor | Reaction Conditions | Product | Yield (%) | Reference |

| Indole-3-aldehyde derived chalcones | Hydroxylamine hydrochloride, Sodium acetate, Acetic acid, Ethanol (B145695), Reflux | 5-(Indol-3-yl)-3-(substituted phenyl)isoxazoles | - | nih.gov |

| Cyclopropylmethyl ketone derived chalcones | Hydroxylamine hydrochloride, Sodium acetate | 3-Aryl-5-cyclopropylisoxazoles | Moderate | nih.gov |

| 1-(7-hydroxy-2,2-dimethyl chroman-6-yl)ethanone derived chalcones | Hydroxylamine hydrochloride, KOH, Ethanol, Reflux | 3-(4-substituted phenyl)-5-(2”,2”-dimethyl-7”-hydroxy chroman)isoxazoles | - | derpharmachemica.com |

Controlled Halogenation of the Phenol (B47542) Ring System

The introduction of two chlorine atoms at specific positions on the phenol ring is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring.

Regioselective Chlorination Approaches

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This high reactivity often makes controlled, selective halogenation challenging, as over-halogenation to di- or tri-substituted products can readily occur. nih.gov

To achieve selective chlorination, various strategies can be employed. The choice of chlorinating agent is crucial. While elemental chlorine (Cl₂) can be used, it often leads to a mixture of products. Milder and more selective chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often preferred.

Furthermore, the regioselectivity can be influenced by the use of catalysts. For instance, Lewis acids can be used to modulate the reactivity of the chlorinating agent. In some cases, the use of specific solvents or additives can also influence the ortho/para ratio of the products.

Influence of Substituents on Halogenation Pathways

In the context of synthesizing this compound, if the isoxazole moiety is introduced first, the subsequent chlorination of 2-(5-isoxazolyl)phenol (B1296880) would be directed by both the hydroxyl and the isoxazolyl groups. The hydroxyl group, being a powerful activating group, will strongly direct incoming electrophiles to the positions ortho and para to it. The isoxazole ring, being a heterocyclic system, will also exert an electronic and steric influence on the aromatic ring. The precise outcome of the chlorination would depend on the interplay of these directing effects.

Conversely, if the chlorination is performed on a precursor such as 2-hydroxyacetophenone, the hydroxyl and acetyl groups would direct the incoming chlorine atoms. The hydroxyl group directs ortho and para, while the acetyl group is a deactivating, meta-directing group. This would favor chlorination at the positions ortho and para to the hydroxyl group.

Advanced Coupling Methodologies for Aryl-Heteroaryl Linkages

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, including the linkage between aryl and heteroaryl rings. These methods offer a convergent and highly versatile approach to the synthesis of complex molecules like this compound.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl- or heteroaryl-boronic acid or its ester with an aryl- or heteroaryl-halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com For the synthesis of the target molecule, this could entail the coupling of a (2,4-dichloro-6-hydroxyphenyl)boronic acid derivative with a 5-haloisoxazole, or conversely, a 2,4-dichloro-6-halophenol derivative with a 5-isoxazolylboronic acid. The choice of ligands for the palladium catalyst is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov

The Stille coupling offers another avenue, utilizing an organotin reagent as the coupling partner for an organic halide or triflate, catalyzed by palladium. nih.gov While effective, the toxicity of the organotin compounds is a significant drawback. libretexts.org

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be envisioned as part of a synthetic strategy. nih.gov For instance, a 2,4-dichloro-6-halophenol could be coupled with a 5-ethynylisoxazole.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for related structures)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of halogenated aromatic compounds. The Suzuki-Miyaura coupling, in particular, is a widely used method for forming carbon-carbon bonds. youtube.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org

While direct Suzuki-Miyaura coupling on this compound itself is not extensively documented in the provided results, the principles of this reaction are applicable to its dichlorinated phenol structure. The reactivity of the two chlorine atoms can be influenced by the electronic nature of the isoxazolyl substituent and the reaction conditions. For related dichloro-heteroaromatic compounds, the Suzuki-Miyaura reaction has been successfully employed to introduce new carbon-based substituents. researchgate.net For instance, the coupling of p-methoxyphenylboronic acid with dichloroheteroaryls has been achieved in the presence of a palladium catalyst, followed by demethylation to yield diphenolic products. researchgate.net

A notable application of Suzuki coupling in the context of isoxazoles involves a domino reaction sequence. A one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed reaction with isoxazole-4-boronic acid pinacol (B44631) ester. nih.gov This process proceeds through an initial Suzuki coupling, followed by a base-induced fragmentation of the isoxazole ring and subsequent deformylation to yield arylacetonitriles. nih.gov This highlights the potential for using the isoxazole ring as a masked functional group that can be transformed post-coupling.

The development of greener alternatives for Suzuki-Miyaura couplings has also been a focus, with research into using phenols as electrophilic partners, which are generally more environmentally benign than aryl halides. mdpi.comdntb.gov.ua However, the inherent low reactivity of phenols necessitates prior activation of the hydroxyl group. mdpi.comdntb.gov.ua

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers another pathway for modifying the dichlorinated phenol ring of this compound. In general, SNAr reactions on aryl halides are facilitated by the presence of electron-withdrawing groups on the aromatic ring. Traditional methods for phenol synthesis often involve the nucleophilic aromatic substitution of aryl halides. nih.gov

The synthesis of 2,4-dichlorophenol itself can be achieved through the chlorination of phenol. wikipedia.org The selective synthesis of 2,4-dichlorophenol can be influenced by various catalysts. researchgate.net For instance, manganous(II) sulfate (B86663) has been used to catalyze the selective oxychlorination of phenol to 2,4-dichlorophenol. researchgate.netresearchgate.net

In the context of synthesizing analogs, a common approach involves the condensation of a substituted salicylaldehyde (B1680747) with an amine. For example, the reaction of dichlorosalicylaldehyde with 2-trifluoromethylaniline via nucleophilic addition forms a hemiaminal, which then dehydrates to yield an imine, a Schiff base. nih.gov This demonstrates the reactivity of the aldehyde group, which can be a precursor to the isoxazole ring in related syntheses.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for further chemical modification, allowing for the introduction of a wide range of functional groups through etherification, esterification, and the formation of carbamates.

Etherification and Esterification Reactions

Etherification and esterification reactions are fundamental transformations of phenols. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aromatic ethers from phenols and halides. tnstate.eduscirp.org These methods often provide a versatile route to a variety of phenolic ethers under relatively mild conditions. tnstate.edu

Esterification of phenolic hydroxyl groups can be achieved through various methods. One common industrial method for producing esters of 2,4-dichlorophenoxyacetic acid involves the esterification of the corresponding acid. google.com A more direct approach involves the acylation of the phenolic hydroxyl group. For instance, the derivatization of phenolic hydroxyls on estrogens with isonicotinoyl chloride has been demonstrated to proceed rapidly at room temperature under aqueous conditions, catalyzed by 4-dimethylaminopyridine. nih.gov

Formation of Carbamates and Related Functional Groups

Carbamates are another important class of derivatives that can be synthesized from the phenolic hydroxyl group. Organic isocyanates are highly reactive towards nucleophiles like phenols, leading to the formation of carbamates. researchgate.net The reaction of hydroxyl-functionalized polymers with isocyanates is a well-established method for creating polyurethane networks, where the hydroxyl group reacts with the isocyanate to form a carbamate (B1207046) linkage. researchgate.netnih.gov

The synthesis of carbamates can be achieved through several routes. A one-pot procedure for synthesizing substituted O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides, which then react with phenols. organic-chemistry.org This method avoids the need to handle sensitive reagents directly. organic-chemistry.org Another approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097), which proceeds through a Curtius rearrangement of an acyl azide intermediate to form an isocyanate that is then trapped by an alcohol to yield the carbamate. organic-chemistry.org Additionally, highly reactive amine derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can react with various compounds to form stable derivatives. nih.gov

Stereochemical Considerations in Synthesis

The synthesis of chiral molecules containing isoxazole rings is an area of significant interest, particularly in the context of drug discovery, as stereochemistry can profoundly influence pharmacological activity. researchgate.netijpsjournal.com The creation of enantiomerically pure isoxazole derivatives often requires asymmetric synthesis strategies.

Several methods have been developed for the asymmetric synthesis of isoxazolines and isoxazoles. acs.orgnih.gov These include catalytic asymmetric [3+2] cycloaddition reactions. rsc.orgbit.edu.cn For example, a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been used to synthesize complex isoxazole-containing dispirooxindoles with high diastereoselectivity and enantioselectivity. rsc.orgbit.edu.cn

Another approach involves the use of chiral ligands in metal-catalyzed reactions. nih.gov Chiral oxazoline (B21484) ligands derived from amino acids have been shown to promote the enantioselective addition of allylic halides to aldehydes in the presence of a chromium catalyst. nih.gov The synthesis of chiral isoxazole derivatives has also been achieved, and their stereochemistry has been shown to have a significant effect on their biological activity. nih.gov The development of methods for the asymmetric synthesis of isoxazol-5-ones and isoxazolidin-5-ones is also an active area of research, as these heterocycles are valuable building blocks and can possess biological activity. researchgate.net

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoxazoles and substituted phenols to reduce environmental impact and improve efficiency. nih.govnih.govrsc.org This includes the use of safer solvents, microwave irradiation, and the development of catalytic systems that operate under milder conditions. nih.govelifesciences.org

For the synthesis of isoxazole derivatives, microwave-assisted synthesis has been shown to enhance reaction rates, improve product yields, and offer high selectivity compared to traditional heating methods. nih.gov The use of agro-waste-derived catalysts, such as water extract of orange fruit peel ash (WEOFPA), in solvent-free conditions represents another green approach for isoxazole synthesis. nih.gov Sonochemistry, or the use of ultrasound, has also emerged as an eco-friendly alternative for synthesizing isoxazole-based molecules, offering advantages such as shorter reaction times and reduced energy consumption. elifesciences.org Metal-free synthetic routes to isoxazoles are also being explored to avoid the costs and toxicity associated with metal catalysts. rsc.org

In the realm of phenol synthesis, green methods for the ipso-hydroxylation of arylboronic acids have been developed. nih.govrsc.org These protocols often utilize environmentally benign oxidants like hydrogen peroxide and can be performed in green solvents like ethanol or even water, sometimes without the need for a metal catalyst. nih.govrsc.orgorganic-chemistry.org Furthermore, efforts are being made to replace phenol in the synthesis of phenolic resins with more sustainable alternatives derived from waste materials like lignin (B12514952). researchgate.net The development of recyclable organophotoredox catalysts based on substituted phenols for various chemical transformations also aligns with the goals of green chemistry. acs.org

Interactive Data Table: Summary of Synthetic Approaches

Interactive Data Table: Green Chemistry Innovations

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Isoxazole (B147169) Substitution Patterns on Bioactivity

The isoxazole ring is a key pharmacophore in many biologically active compounds, and its substitution pattern significantly modulates their activity. Studies on various isoxazole-containing molecules reveal that the nature and position of substituents on this heterocyclic ring can dramatically impact bioactivity.

For instance, in a series of hispolon (B173172) derivatives, the isoxazole-containing analog demonstrated superior anti-tuberculosis activity compared to its pyrazole (B372694) counterpart, highlighting the importance of the isoxazole scaffold. nih.gov Furthermore, the introduction of an isoxazole ring into the curcumin (B1669340) structure led to a derivative with significantly enhanced antitumor activity against breast cancer cell lines. mdpi.com

The bioactivity of isoxazole derivatives can be further fine-tuned by substituents. Research has shown that the presence of electron-withdrawing groups, such as fluorine or trifluoromethyl, on a phenyl ring attached to the isoxazole can lead to excellent inhibitory activities. nih.gov Conversely, the introduction of bulky groups can sometimes be detrimental. In a study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the introduction of a t-butyl group at the para-position of the 3-phenyl ring drastically decreased chitin (B13524) synthesis inhibition. nih.gov

These findings underscore the critical role of the isoxazole ring and its substitution patterns in defining the biological profile of a molecule. For 2,4-dichloro-6-(5-isoxazolyl)phenol, this suggests that modifications to the isoxazole ring, either by direct substitution or by altering its electronic properties, could be a fruitful avenue for optimizing its bioactivity.

Effects of Halogenation on the Phenol (B47542) Ring on Biological Performance

The halogenation of the phenolic ring is another crucial determinant of the biological performance of this compound. The two chlorine atoms at positions 2 and 4 of the phenol ring significantly influence the molecule's electronic properties, lipophilicity, and steric profile.

Structure-activity relationship studies on various phenolic compounds have consistently demonstrated the importance of halogenation. For example, in a series of isoxazole ester derivatives, substitution with a halogen was found to enhance bioactivity against Mycobacterium tuberculosis. nih.govmdpi.com Similarly, the introduction of halogens like fluorine, chlorine, and bromine on the 3-phenyl ring of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles slightly enhanced their chitin synthesis-inhibiting activity. nih.gov

The table below summarizes the impact of different substituents on the bioactivity of various isoxazole derivatives, drawing parallels to the potential effects on this compound.

| Compound Series | Substituent | Effect on Bioactivity | Reference |

| Hispolon Derivatives | Isoxazole Ring | Increased anti-tuberculosis activity | nih.gov |

| Curcumin Derivatives | Isoxazole Ring | Enhanced antitumor activity | mdpi.com |

| Phenyl-isoxazole Derivatives | Electron-withdrawing groups (e.g., -F, -CF3) | Excellent inhibitory activities | nih.gov |

| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles | Halogens (F, Cl, Br) | Slightly enhanced activity | nih.gov |

| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles | t-Butyl group | Drastically decreased activity | nih.gov |

| Isoxazole Ester Derivatives | Halogen | Enhanced anti-tuberculosis activity | nih.govmdpi.com |

Role of the Phenol-Isoxazole Linkage and Overall Molecular Architecture

For instance, a comparison with a structural analog, 2,4-Dichloro-6-[(E)-(3-Methoxyphenylimino)methyl]phenol (DPMP), reveals the importance of the linking group. In DPMP, the isoxazolyl group is replaced by an iminomethyl-methoxyphenyl substituent. This change in the linker and the attached phenyl group alters the molecule's ability to engage in π-π stacking and hydrogen bonding, leading to a different biological activity profile as a synthetic plant defense inducer.

Another analog, 2,4-Dichloro-6-(5-(4-Fluorophenylthio)phenyl-dihydroisoxazol-3-yl)phenol, features a dihydroisoxazole (B8533529) ring and a thioether linkage. The reduced planarity of the dihydroisoxazole ring increases conformational flexibility, and the thioether group enhances lipophilicity, both of which can significantly affect target binding compared to the aromatic isoxazole in the parent compound.

Rational Design Strategies for Enhanced Biological Performance

The insights gained from SAR studies provide a foundation for the rational design of new derivatives of this compound with potentially enhanced biological performance. nih.gov Rational design aims to make targeted modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Based on the SAR discussed, several strategies can be envisioned:

Modification of Isoxazole Substituents: Introducing small, electron-withdrawing or electron-donating groups at various positions on the isoxazole ring could modulate the electronic character and steric profile, potentially leading to improved interactions with the target.

Varying Phenolic Halogenation: Replacing the chlorine atoms with other halogens like bromine or fluorine, or altering their positions on the phenol ring, could fine-tune the electronic properties and lipophilicity of the molecule.

Altering the Linkage: Modifying the direct bond between the phenol and isoxazole rings with different linkers (e.g., ether, amide, or reversed amide) could alter the conformational flexibility and spatial orientation of the two ring systems, potentially leading to a better fit within the target's binding site.

Bioisosteric Replacement: Replacing the isoxazole ring with other five-membered heterocycles (e.g., oxazole, thiazole, or pyrazole) could lead to analogs with similar steric and electronic properties but potentially improved activity or metabolic stability.

The following table outlines potential rational design strategies for modifying this compound.

| Design Strategy | Specific Modification | Expected Outcome |

| Isoxazole Substitution | Introduction of small alkyl or halogen groups | Modulate electronic and steric properties for improved target interaction |

| Phenolic Ring Modification | Substitution with different halogens (Br, F) or alteration of substitution pattern | Fine-tune electronic properties and lipophilicity |

| Linker Modification | Introduction of ether, amide, or other linkers | Alter conformational flexibility and spatial orientation |

| Bioisosteric Replacement | Replacement of isoxazole with oxazole, thiazole, or pyrazole | Maintain key structural features with potentially improved properties |

Pharmacophore Modeling and Ligand-Based Design

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are invaluable tools. nih.govnih.gov These computational methods utilize the structural information of a set of known active and inactive molecules to build a model that defines the essential structural features required for biological activity. mdpi.com

A pharmacophore model for this compound and its analogs would identify the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their specific spatial arrangement necessary for binding to the target. youtube.com This model can then be used as a 3D query to screen virtual compound libraries to identify novel and structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more quantitative understanding of the SAR. mdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.com This information can guide the design of new analogs with optimized properties.

The development of a robust pharmacophore model and a predictive 3D-QSAR model for this class of compounds would significantly accelerate the discovery of new derivatives with enhanced biological performance by prioritizing the synthesis of the most promising candidates. nih.gov

Computational and Theoretical Investigations of 2,4 Dichloro 6 5 Isoxazolyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. researchgate.netnih.gov These methods are used to determine the optimized molecular geometry and to calculate various electronic descriptors that govern the molecule's stability, reactivity, and interaction capabilities. nih.gov

For a molecule like 2,4-Dichloro-6-(5-isoxazolyl)phenol, DFT calculations, often with a basis set like B3LYP/6-311G(d,p), would be employed to find the lowest energy conformation. researchgate.net From this optimized structure, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow areas) around the phenolic oxygen and the nitrogen and oxygen atoms of the isoxazole (B147169) ring, indicating these as sites for electrophilic attack and hydrogen bonding. The hydrogen of the phenolic hydroxyl group would exhibit a positive potential (blue area), marking it as a hydrogen bond donor site. Mulliken or Natural Bond Orbital (NBO) charge analysis would quantify the partial charges on each atom, further detailing the electronic landscape. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations (Note: These values are illustrative and based on typical ranges for similar phenolic and heterocyclic compounds.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method helps in understanding the binding mode and affinity, which are critical for assessing the compound's potential as a drug or bioactive agent. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy using a scoring function. ufms.br

Given the structural features of this compound, several protein targets could be considered for docking studies based on the known activities of phenolic and isoxazole-containing compounds. Phenolic compounds are known to interact with enzymes like tyrosinase and various oxidoreductases. mdpi.commdpi.com Isoxazole derivatives have been shown to target a wide range of proteins, including carbonic anhydrase, tubulin, and various receptors. rsc.orgnih.govacs.org

A typical docking study would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site. For this compound, the phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with polar residues. The aromatic rings can engage in hydrophobic and pi-pi interactions, while the chlorine atoms could form halogen bonds or other specific contacts. The isoxazole ring, with its heteroatoms, can also act as a hydrogen bond acceptor. rsc.org The results are often presented as a binding affinity or docking score, with lower (more negative) values indicating a more favorable interaction. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This table is for demonstration purposes.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Tyrosinase | -7.8 | HIS244, SER282 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | -8.2 | THR199, HIS94 | Hydrogen Bond, Zinc Coordination |

| Tubulin | -9.1 | THR276, PRO360 | Hydrogen Bond, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating various molecular descriptors and using statistical methods to find a predictive relationship. researchgate.net For phenolic compounds, QSAR studies have been widely used to predict activities such as antioxidant capacity, toxicity, and receptor binding. nih.govfrontiersin.org

To develop a QSAR model for a series of compounds including this compound, a range of descriptors would be calculated. These can be categorized as:

Lipophilic: such as the logarithm of the octanol-water partition coefficient (logP), which describes the compound's hydrophobicity.

Electronic: including Hammett constants, dipole moment, and HOMO/LUMO energies, which describe the electronic effects of substituents. nih.gov

Steric/Topological: such as molecular weight, molecular volume, and connectivity indices, which describe the size and shape of the molecule. nih.gov

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are then used to create the model. tandfonline.com A reliable QSAR model for phenols often shows that toxicity or activity is influenced by a combination of lipophilicity and electronic parameters. nih.gov Such models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. researchgate.net

Table 3: Key QSAR Descriptors Relevant for Phenolic Compounds

| Descriptor Class | Example Descriptor | Property Described |

| Lipophilic | LogP | Hydrophobicity, membrane permeability |

| Electronic | pKa | Acid dissociation constant, ionization state |

| Electronic | HOMO/LUMO Energy | Electron donating/accepting ability |

| Steric | Molecular Weight (MW) | Size of the molecule |

| Topological | Polar Surface Area (PSA) | Hydrogen bonding potential |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and the stability of ligand-protein complexes over time. rsc.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion, providing insights that are not available from static models like docking. researchgate.net

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov By monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can determine if the complex remains stable or if the ligand dissociates. nih.gov Furthermore, analysis of hydrogen bond lifetimes and intermolecular distances throughout the simulation provides a detailed picture of the binding dynamics. rsc.org

Table 4: Parameters Analyzed in a Typical Molecular Dynamics Simulation

| Parameter | Description | Insight Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Conformational stability of the protein and ligand. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms over time. | Identifies flexible regions of the protein or ligand. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in protein folding or unfolding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Stability of key ligand-protein interactions. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the process of drug discovery, early assessment of a compound's ADMET properties is crucial to avoid late-stage failures. capes.gov.br In silico tools provide a rapid and cost-effective way to predict these properties based on the chemical structure. ri.se Numerous software and web servers (e.g., SwissADME, pkCSM) are available for this purpose. researchgate.netscielo.br

For this compound, an in silico ADMET profile would be generated by calculating various physicochemical and pharmacokinetic parameters. Key predictions include:

Absorption: Assessed by properties like lipophilicity (logP), aqueous solubility, and compliance with frameworks like Lipinski's Rule of Five, which predicts oral bioavailability. researchgate.net

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) permeability indicate how the compound will be distributed throughout the body.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP1A2, CYP2C9, CYP3A4) is vital, as these enzymes are central to drug metabolism. nih.gov

Excretion: Related to properties like solubility and molecular weight.

Toxicity: Various toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.come-jehs.org

Studies on isoxazole derivatives have shown they often possess drug-like properties with good pharmacokinetic profiles. nih.govresearchgate.net However, the presence of dichlorinated phenol (B47542) moiety might raise concerns about potential toxicity, which would need careful evaluation. nih.gov

Table 5: Illustrative In Silico ADMET Prediction for this compound (Note: These are example predictions based on common models.)

| ADMET Parameter | Predicted Value/Outcome | Implication |

| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity |

Environmental Fate, Biotransformation, and Degradation Pathways of 2,4 Dichloro 6 5 Isoxazolyl Phenol

Microbial Degradation Mechanisms

The breakdown of complex organic molecules by microorganisms is a critical component of environmental remediation. In the case of chlorinated phenols, microbial activity plays a pivotal role in their transformation and ultimate mineralization.

Aerobic Biotransformation Pathways

Under aerobic conditions, the biodegradation of chlorinated aromatic compounds often proceeds through specific enzymatic pathways. The initial step in the degradation of phenolic compounds typically involves hydroxylation to form catechol derivatives. nih.gov These catechols are then subject to ring cleavage by dioxygenase enzymes. nih.gov

Two primary pathways for the aerobic breakdown of catechols are the ortho-cleavage and meta-cleavage pathways. nih.govnih.gov

Ortho-cleavage pathway: In this pathway, catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups. nih.govnih.gov This leads to the formation of muconic acid derivatives, which are further metabolized. nih.gov

Meta-cleavage pathway: Alternatively, catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde. nih.govnih.gov

The degradation of the related compound, 2,4-dichlorophenol (B122985) (2,4-DCP), has been shown to proceed through the formation of dichlorocatechol, which is then susceptible to ring cleavage. nih.gov It is plausible that 2,4-Dichloro-6-(5-isoxazolyl)phenol follows a similar initial transformation, though specific studies on this compound are limited. The process generally involves the conversion of these intermediates into compounds that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov

Anaerobic Degradation Processes

In the absence of oxygen, different microbial communities and enzymatic systems are responsible for the degradation of chlorinated phenols. Anaerobic degradation of 2,4-DCP in freshwater sediments has been observed to occur sequentially. nih.gov The process begins with reductive dechlorination, where chlorine atoms are removed from the aromatic ring. nih.gov

For 2,4-DCP, the proposed anaerobic degradation sequence is:

Dechlorination to 4-chlorophenol (B41353) (4-CP). nih.gov

Dechlorination of 4-CP to phenol (B47542). nih.gov

Carboxylation of phenol to benzoate (B1203000). nih.gov

Degradation of benzoate to methane (B114726) and carbon dioxide. nih.gov

This multi-step process involves at least five different types of organisms working in sequence. nih.gov The rate-limiting step in this pathway has been identified as the transformation of 4-CP to phenol. nih.gov While this pathway has been elucidated for 2,4-DCP, the specific anaerobic degradation route for this compound has not been detailed in the available literature.

Role of Specific Microbial Strains in Biodegradation

A number of microbial strains have been identified for their ability to degrade chlorinated phenols. For instance, various fungal strains isolated from marine invertebrates have demonstrated the capacity to biotransform 2,4-DCP. nih.gov Among these, a strain identified as Tritirachium sp. was found to express high levels of extracellular catechol 1,2-dioxygenase activity, indicating its involvement in the ortho-cleavage pathway. nih.gov Other fungal genera, such as Lecanicillium sp. and Cladosporium sp., have also been noted for their 2,4-DCP removal capabilities. nih.gov

In the bacterial realm, numerous strains are known to degrade 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide that breaks down to form 2,4-DCP. nih.govresearchgate.net These include species from the genera Sphingomonas, Pseudomonas, and Cupriavidus. researchgate.netnih.gov Specifically, Cupriavidus necator JMP134 has been a model organism for studying the genetic and enzymatic basis of 2,4-D degradation. nih.gov A Ralstonia sp. strain, RK1, has been isolated that can utilize 2,6-dichlorophenol (B41786) as its sole source of carbon and energy. nih.gov While these studies focus on related compounds, they highlight the microbial genera that are likely candidates for the biodegradation of this compound.

Abiotic Degradation Processes

In addition to microbial action, non-biological processes can also contribute to the transformation of chemical compounds in the environment.

Photolytic Degradation under Environmental Conditions

Photolysis, the breakdown of compounds by light, can be a significant degradation pathway for environmental contaminants. Studies on the related compound 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) have shown that it undergoes photolysis under UV irradiation. nih.gov The anionic form of DCNP was found to be more photoreactive than the neutral form. nih.gov The presence of natural organic matter can inhibit direct photolysis through light screening. nih.gov The photolytic degradation of DCNP results in a variety of products through mechanisms such as photoreduction, photonucleophilic substitution, and photoionization. nih.gov

Similarly, the solar photocatalytic degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) in the presence of titanium dioxide (TiO2) has been demonstrated. kku.ac.th This process leads to the complete photooxidation of the compound. kku.ac.th These findings suggest that photolysis could be a relevant environmental fate process for this compound, particularly in sunlit surface waters.

Identification and Environmental Fate of Degradation Products

The degradation of this compound is anticipated to proceed through the breakdown of its dichlorophenol and isoxazole (B147169) moieties. The resulting degradation products will have their own distinct environmental fates.

The initial steps in the degradation of the dichlorophenol portion likely involve dechlorination and hydroxylation reactions. For instance, the white-rot fungus Phanerochaete chrysosporium is known to mineralize 2,4-dichlorophenol. researchgate.netnih.govasm.org This process involves an initial oxidation to 2-chloro-1,4-benzoquinone, followed by reduction, methylation, and further oxidation steps, ultimately leading to the removal of both chlorine atoms before the aromatic ring is cleaved. researchgate.netasm.org Bacterial degradation, for example by Pseudomonas species, can also occur, often proceeding through the formation of dichlorocatechol, which then undergoes ring cleavage. researchgate.netnih.gov

The isoxazole ring, being a heterocyclic structure, may undergo cleavage as part of its degradation. While specific pathways for this compound are unelucidated, studies on other isoxazole-containing molecules suggest that metabolism can lead to the opening of the isoxazole ring, potentially forming reactive species like cyanoacroleins or enimines. nih.gov

The ultimate fate of these degradation products depends on their chemical properties. Smaller, more polar molecules are generally more water-soluble and susceptible to further microbial degradation, potentially leading to complete mineralization to carbon dioxide and water. However, some intermediate products may be more persistent or toxic than the parent compound.

Table 1: Postulated Initial Degradation Products of this compound and their Potential Environmental Fate

| Postulated Degradation Product | Potential Formation Pathway | Probable Environmental Fate |

| 2-Chloro-1,4-benzoquinone | Oxidation of the dichlorophenol ring researchgate.netasm.org | Further reduction and degradation by microorganisms. researchgate.netasm.org |

| Dichlorocatechol | Hydroxylation of the dichlorophenol ring researchgate.netnih.gov | Subject to ortho- or meta-ring cleavage by bacteria. researchgate.netnih.gov |

| Isoxazole-derived fragments (e.g., cyanoacroleins) | Cleavage of the isoxazole ring nih.gov | Potential for further breakdown, but some fragments may be reactive. nih.gov |

| Monochlorinated phenols | Reductive dechlorination | Generally less toxic and more biodegradable than dichlorinated phenols. |

Bioavailability and Environmental Transport Studies

The bioavailability and transport of this compound in the environment are governed by its physicochemical properties, which can be inferred from its structure. As a chlorinated organic compound, it is likely to be classified as a persistent organic pollutant (POP). csb.gov.trwikipedia.orgepa.gov POPs are known for their resistance to degradation, potential for long-range transport, and bioaccumulation in fatty tissues. csb.gov.trwikipedia.org

The presence of chlorine atoms on the phenol ring increases the compound's hydrophobicity, suggesting a tendency to adsorb to soil organic matter and sediments. tpsgc-pwgsc.gc.cadiva-portal.org This adsorption would reduce its mobility in water but increase its persistence in the solid phase. tpsgc-pwgsc.gc.cadiva-portal.org The bioavailability of such sorbed compounds to microorganisms can be limited, slowing down degradation rates. cambridge.org

Environmental transport can occur through various mechanisms. While its volatility is expected to be low, it can be transported over long distances bound to atmospheric particles. wikipedia.orgnih.govnih.gov In aquatic systems, it can be transported in the dissolved phase or associated with suspended solids. nih.gov Its low water solubility and potential for sorption mean that transport in groundwater may be retarded. tpsgc-pwgsc.gc.ca

Table 2: Predicted Physicochemical Properties and their Influence on Environmental Transport

| Property | Predicted Characteristic | Implication for Environmental Transport |

| Water Solubility | Low to moderate tpsgc-pwgsc.gc.caepa.gov | Limited transport in aqueous phase, potential for partitioning to sediment. |

| Adsorption to Soil/Sediment | Moderate to high tpsgc-pwgsc.gc.cadiva-portal.org | Reduced mobility in soil and groundwater, leading to persistence in contaminated sites. |

| Volatility | Low tpsgc-pwgsc.gc.caepa.gov | Limited volatilization from water and soil surfaces. |

| Bioaccumulation Potential | High | Potential to accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. csb.gov.trwikipedia.org |

Bioremediation Strategies for Contaminated Environments

Bioremediation offers a promising and environmentally friendly approach for the cleanup of environments contaminated with chlorinated phenols. cambridge.orgnih.gov Strategies applicable to this compound would likely focus on enhancing the degradative capabilities of microorganisms.

Bioaugmentation and Biostimulation: This involves the introduction of specific microbial strains with known degradative capabilities (bioaugmentation) or the addition of nutrients and electron acceptors to stimulate the activity of indigenous microorganisms (biostimulation). epa.gov For chlorinated phenols, bacteria such as Pseudomonas and fungi like Phanerochaete chrysosporium have shown significant degradation potential. nih.govasm.orgresearchgate.netnih.govnih.govanalecta.hu

Mycoremediation: The use of fungi, particularly white-rot fungi like Phanerochaete chrysosporium, is a well-studied approach for the degradation of chlorinated and phenolic pollutants. researchgate.netnih.govasm.orgnih.govanalecta.huasm.org These fungi produce powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, that can non-specifically oxidize a wide range of persistent organic pollutants. asm.orgnih.govnih.gov

Phytoremediation: Certain plants can take up, transform, or degrade organic pollutants. While specific studies on this compound are absent, phytoremediation has been explored for other chlorinated phenols.

Engineered Remediation Technologies: Combining biological processes with engineering techniques can enhance remediation efficiency. For example, bioreactors can be used to treat contaminated water, and techniques like electrokinetic remediation can be used to deliver nutrients or microorganisms into contaminated soil to enhance biodegradation. nih.govresearchgate.net The use of immobilized enzymes, such as laccase on biochar, has also shown potential for the remediation of 2,4-dichlorophenol contaminated soil. bohrium.com

Table 3: Potential Bioremediation Strategies for this compound Contamination

| Strategy | Description | Key Organisms/Components |

| Bioaugmentation | Introduction of specialized microorganisms to the contaminated site. epa.gov | Pseudomonas spp., Phanerochaete chrysosporium |

| Biostimulation | Addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to enhance the activity of native microbial populations. epa.gov | Indigenous bacteria and fungi |

| Mycoremediation | Use of fungi to degrade contaminants. nih.govanalecta.hu | Phanerochaete chrysosporium and other white-rot fungi |

| Immobilized Enzymes | Application of enzymes stabilized on a solid support to catalyze the degradation of the pollutant. bohrium.com | Laccase, Peroxidases |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 2,4-Dichloro-6-(5-isoxazolyl)phenol, enabling its separation from complex mixtures and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose. In a typical application, an automated column-switching HPLC system coupled with tandem mass spectrometry (HPLC-MS/MS) can be utilized for the determination of various phenolic compounds, including dichlorophenol derivatives. dphen1.com This method often involves solid-phase extraction (SPE) to concentrate the analytes from a sample matrix, such as urine. dphen1.com For enhanced separation, peak focusing, which involves diluting the SPE eluate before it enters the HPLC column, can be employed. dphen1.com The use of reversed-phase columns, like the Chromolith Performance RP-18, is common for the separation of these compounds. dphen1.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of phenols. Method 8041A, for instance, outlines procedures for analyzing phenols using open-tubular, capillary column gas chromatography. epa.gov This can be done with either a single-column or a dual-column/dual-detector setup. epa.gov For volatile or semi-volatile compounds like phenols, derivatization is often necessary to improve their chromatographic behavior and detection. epa.govresearchgate.net Common derivatizing agents include diazomethane (B1218177) or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). epa.gov However, it's important to note that some phenols, particularly those with nitro groups, may not derivatize effectively with PFBBr. epa.gov The choice of GC column is critical, as co-elution of different phenol (B47542) isomers can occur on certain stationary phases. epa.gov

Interactive Table: Chromatographic Conditions for Phenol Analysis

| Parameter | HPLC-MS/MS | GC-MS |

| Sample Preparation | Solid-Phase Extraction (SPE) dphen1.com | Derivatization (e.g., with PFBBr) epa.gov |

| Column Type | Reversed-Phase (e.g., Chromolith Performance RP-18) dphen1.com | Open-tubular capillary (e.g., DB-5, DB-1701) epa.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) dphen1.com | Mass Spectrometry (MS) or Flame Ionization Detector (FID) epa.gov |

| Key Advantage | High sensitivity and selectivity for complex matrices dphen1.com | Good separation of volatile and semi-volatile compounds epa.gov |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is indispensable for identifying the metabolites of this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. nih.gov When coupled with liquid chromatography (LC), LC-HRMS allows for the separation of metabolites before they are analyzed by the mass spectrometer. nih.gov

The process of metabolite identification often involves comparing the mass-to-charge ratio (m/z) of potential metabolites with theoretical values calculated from possible biotransformation reactions (e.g., oxidation, glucuronidation). nih.gov Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions. The resulting fragmentation patterns provide structural information that helps to confirm the identity of the metabolite. nih.govnih.gov The identification of isomers, which have the same elemental composition but different structural arrangements, remains a significant challenge and often requires a combination of chromatographic separation and detailed fragmentation analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule.

In the case of this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their spatial relationships. For instance, the phenolic -OH proton would likely appear as a broad singlet, and its chemical shift could be influenced by solvent effects and hydrogen bonding. The protons on the aromatic and isoxazole (B147169) rings would exhibit characteristic splitting patterns and chemical shifts based on their positions and couplings with neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, further solidifying the structural assignment.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared Spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. docbrown.infosparkl.me Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region. docbrown.infopressbooks.pub The C-O stretching of the phenol and the C=N and N-O stretching of the isoxazole ring would also produce characteristic absorptions. docbrown.info

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR absorptions are typically associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C bonds of the aromatic ring and the isoxazole ring would likely produce strong signals in the Raman spectrum.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Phenolic O-H stretch | 3200-3550 (broad) | IR docbrown.infosparkl.me |

| Aromatic C-H stretch | 3000-3100 | IR pressbooks.pub |

| Aromatic C=C stretch | 1400-1600 | IR, Raman docbrown.info |

| C-O stretch (Phenol) | 1200-1260 | IR docbrown.info |

| C=N stretch (Isoxazole) | ~1600 | IR, Raman |

| C-Cl stretch | 600-800 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms in the crystal lattice.

Future Research Directions and Potential Applications of 2,4 Dichloro 6 5 Isoxazolyl Phenol and Its Analogs

Development of Next-Generation Therapeutic Agents

The isoxazole (B147169) ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its role in a wide range of biological activities. preprints.orgnih.gov The fusion of this heterocyclic system with a dichlorophenol unit in 2,4-dichloro-6-(5-isoxazolyl)phenol opens avenues for the development of novel therapeutic agents.

Future research could focus on leveraging this hybrid structure to design and synthesize analogs with enhanced or novel pharmacological profiles. Isoxazole derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.govmdpi.com The chlorinated phenol (B47542) component could further modulate the biological activity and pharmacokinetic properties of these potential drug candidates. For instance, studies on isoxazole-containing compounds have shown promise in developing inhibitors of leukotriene biosynthesis, which are implicated in inflammatory diseases, and as ligands for nicotinic acetylcholine (B1216132) receptors (nAChR) for potential analgesic applications. nih.gov The exploration of structure-activity relationships (SAR) by modifying substituents on both the phenol and isoxazole rings will be crucial in optimizing therapeutic efficacy.

Applications in Agrochemicals (e.g., Herbicides, Fungicides, Insecticides)

The structural motifs present in this compound are frequently encountered in agrochemical research, suggesting a strong potential for applications in crop protection.

Herbicides: Chlorophenols, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have a long history of use as herbicides. researchgate.net The dichlorophenol moiety in the target compound could impart herbicidal activity. Future investigations should explore the mode of action and efficacy of this compound and its analogs against various weed species.

Fungicides: Isoxazole derivatives have been identified as potent fungicides. google.comresearchgate.net The isoxazole ring is a key component in several commercial fungicides, and research has shown that isoxazole-containing compounds can exhibit significant antifungal activity. google.commdpi.com The combination of the isoxazole and dichlorophenol groups may lead to synergistic effects, resulting in broad-spectrum and effective fungicidal agents.

Insecticides: The isoxazole and isoxazoline (B3343090) scaffolds are present in a number of modern insecticides. researchgate.netmdpi.com Research on osthole-based isoxazoline derivatives has demonstrated their potential as natural insecticides, with activity against various insect larvae. researchgate.net This suggests that analogs of this compound could be developed as novel insecticidal agents.

Exploration in Materials Science and Functional Polymers

The reactive nature of the phenolic hydroxyl group and the potential for functionalization of the isoxazole ring make this compound an interesting candidate for materials science and the development of functional polymers.

The incorporation of isoxazole moieties into polymer backbones is an area of growing interest. researchgate.net For instance, poly(2-isopropenyl-2-oxazoline) is a versatile functional polymer with biomedical applications. mdpi.com The isoxazole ring in this compound could be used to create polymers with unique thermal, optical, or electronic properties. The dichlorophenol unit can also be a precursor for polymer synthesis. For example, polymer-supported dichlorophenyl methanols have been developed as linkers in solid-phase organic synthesis. nih.gov Future research could explore the polymerization of this compound or its derivatives to create novel materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized coatings. researchgate.netresearchgate.net

Advanced Mechanistic Studies at the Atomic and Molecular Level

A deeper understanding of the chemical and physical properties of this compound at the atomic and molecular level is essential for unlocking its full potential. While detailed mechanistic studies on this specific compound are limited, research on related structures provides a roadmap for future investigations.

Computational modeling and techniques such as X-ray crystallography can provide insights into the three-dimensional structure and electronic properties of the molecule. nih.gov Such studies can help to elucidate the mechanism of action when the compound interacts with biological targets or participates in chemical reactions. Understanding the influence of the dichloro and isoxazolyl substituents on the phenolic group's reactivity is a key area for investigation. These studies will be instrumental in the rational design of analogs with tailored properties for therapeutic, agrochemical, or materials science applications.

Sustainable Synthesis and Environmental Remediation Technologies

The development of environmentally friendly methods for the synthesis of this compound and the remediation of related pollutants are critical for its long-term viability.

Sustainable Synthesis: Green chemistry principles can be applied to the synthesis of isoxazole and dichlorophenol derivatives. nih.govresearchgate.net Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign solvents and catalysts can lead to more efficient and less hazardous production processes. preprints.orgencyclopedia.pubmdpi.com Research into one-pot, multi-component reactions could also streamline the synthesis of this compound and its analogs, reducing waste and energy consumption. rsc.org

Environmental Remediation: Chlorinated phenols are known environmental pollutants. researchgate.netcambridge.orgnih.gov Research into the bioremediation of these compounds is an active field. cambridge.orgnih.govresearchgate.net Future studies could investigate the microbial degradation of this compound and its byproducts. Understanding the metabolic pathways involved in its breakdown could lead to the development of effective bioremediation strategies for contaminated soil and water. nih.govnih.gov This includes the identification and engineering of microorganisms capable of degrading this specific compound.

常见问题

Basic: What synthetic methodologies are commonly employed for the preparation of 2,4-Dichloro-6-(5-isoxazolyl)phenol?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the phenol core. A common approach includes:

- Schiff base formation : Reacting 3,5-dichloro-2-hydroxybenzaldehyde with substituted amines or acetylene derivatives under reflux in ethanol, followed by reduction (e.g., sodium triacetoxyborohydride) to stabilize the imine intermediate .

- Isoxazole ring construction : Cyclization reactions using hydroxylamine or nitrile oxides to form the isoxazole moiety, often under microwave-assisted conditions to enhance yield .

Key characterization involves 1H/13C NMR (e.g., δ 12.25 ppm for phenolic -OH in DMSO-d6) and ESI-MS (e.g., m/z 433.2 for related analogs) .

Advanced: How can researchers resolve contradictions in NMR spectral data during structural elucidation?

Answer:

Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : The phenolic -OH proton (δ 12-13 ppm) may shift due to hydrogen bonding in polar solvents like DMSO-d6. Deuterium exchange experiments can confirm labile protons .

- Impurity peaks : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts. For instance, residual ethyl acetate in synthetic steps may appear at δ 1.2 ppm (triplet) in 1H NMR .

- Dynamic effects : Variable-temperature NMR can clarify rotational barriers in hindered aromatic systems .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

Answer:

- IR spectroscopy : Confirm phenolic -OH (3445 cm⁻¹) and aromatic C=N/C=C (1489–1675 cm⁻¹) stretching .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₆Cl₂NO₂) with <5 ppm error .

- HPLC : Monitor purity (e.g., tR = 13.8 min at λ = 288 nm) and detect degradation products under accelerated stability conditions (40°C/75% RH) .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Answer:

- Catalyst screening : Triethylamine or DMAP improves acylation/alkylation efficiency by scavenging HCl byproducts .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates for halogenated intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 1 h) and increases yield by 15–20% for cyclization steps .

- In situ monitoring : Use TLC or inline IR to track reaction progress and minimize over-functionalization .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

-

MTT assay : Quantify cytotoxicity using the formula:

where , , and represent test, control, and blank optical densities, respectively .

-

Cell morphology analysis : Phase-contrast microscopy post-treatment (48 h) to assess apoptosis or necrosis .

Advanced: How can X-ray crystallography confirm the molecular geometry of this compound?

Answer:

- Crystal growth : Use slow evaporation of dichloromethane/hexane mixtures to obtain colorless blocks (0.32 × 0.25 × 0.14 mm) .

- Data collection : Mo Kα radiation (λ = 0.71073 Å) with φ/ω-scans on a Bruker diffractometer. Refinement via SHELXL ensures R-factor < 0.05 .

- Hydrogen bonding analysis : Identify enol-keto tautomerism (e.g., O–H···N interactions at 2.6 Å) to validate solid-state conformation .

Advanced: How to interpret conflicting bioactivity data across structural analogs?

Answer:

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on IC₅₀ values .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase binding pockets) and correlate with experimental IC₅₀ .

- Off-target profiling : Screen against unrelated enzymes (e.g., CYP450) to rule out nonspecific inhibition .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

- PubChem : Access computed properties (logP, polar surface area) via CID 6744794 .

- Density functional theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict vibrational frequencies and HOMO-LUMO gaps .

Advanced: How to address low reproducibility in synthetic protocols?

Answer:

- Stoichiometric precision : Use Schlenk techniques to exclude moisture/oxygen in air-sensitive steps (e.g., NaBH₄ reductions) .

- Batch analysis : Compare multiple lots of starting materials via GC-MS to detect trace impurities affecting yields .

- Robotic automation : Implement flow chemistry for consistent reagent mixing and temperature control .

Basic: What are the key challenges in scaling up laboratory-scale synthesis?

Answer:

- Exothermic reactions : Use jacketed reactors with chilled brine (-10°C) to control heat during Cl-substitution steps .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .

- Waste management : Neutralize HCl off-gases with NaOH scrubbers to meet environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings